Ethyl difluoroacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKHDVAKKLTJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060010 | |
| Record name | Ethyl difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-31-9 | |
| Record name | Ethyl difluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2,2-difluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2-difluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl difluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Ethyl difluoroacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3R5VZ4KWN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Ethyl Difluoroacetate
Strategies for Carbon-Fluorine Bond Formation in Ester Systems
The introduction of fluorine atoms into organic molecules, particularly at an early stage of a synthetic sequence, presents unique challenges due to the high reactivity of fluorinating agents and the strength of the C-F bond. figshare.comacs.org
Direct Fluorination Approaches
Direct fluorination involves the reaction of a hydrocarbon precursor with a fluorinating agent to form the C-F bond. While conceptually straightforward, controlling the reaction's selectivity and managing the high reactivity of reagents like elemental fluorine are significant hurdles. 20.210.105dtic.mil
One successful approach involves the direct fluorination of ethyl benzoylacetate derivatives using a combination of quinuclidine (B89598) and fluorine gas. researchgate.net In this system, quinuclidine is believed to react with fluorine to generate both a fluoride (B91410) ion, which promotes enolization, and an electrophilic N-F fluorinating species that accomplishes the difluorination at the 2-position. researchgate.net Another study demonstrated the direct fluorination of ethyl acetate (B1210297), which yielded perfluoroethyl and α-hydrotetrafluoroethyl trifluoroacetate (B77799) esters, although managing the instability of the ester linkage in the presence of hydrogen fluoride produced during the reaction is a key challenge. 20.210.105
Research into the direct fluorination of malonate esters has shown that using a copper nitrate (B79036) catalyst in acetonitrile (B52724) allows for the selective synthesis of 2-fluoromalonate esters. rsc.org This method has been optimized for larger-scale synthesis, with findings indicating that reaction temperature and catalyst concentration are crucial parameters for achieving high conversion and product purity. rsc.org
Halogen-Exchange Fluorination Techniques
Halogen-exchange (Halex) fluorination is a widely used method for synthesizing organofluorine compounds, involving the substitution of a halogen atom (typically chlorine or bromine) with fluorine. cas.cn This approach is often more practical and scalable than direct fluorination.
Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants in different phases, such as a solid inorganic salt and an organic substrate in a nonpolar solvent. researchgate.netnih.govnih.gov In the context of fluorination, PTC enables the use of solid, inexpensive alkali metal fluorides like potassium fluoride (KF). researchgate.net
The effectiveness of PTC in fluorination is enhanced by the use of phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts, which solubilize the fluoride anion in the organic phase, thereby increasing its nucleophilicity. acs.orgharvard.edu Hydrogen bonding has also been identified as a key factor in regulating nucleophilic fluorination. nih.govnih.gov Chiral phase-transfer catalysts have been developed to achieve enantioselective fluorination of alkenes, where the catalyst interacts with both the electrophilic fluorine source and the substrate to control the stereochemical outcome. pnas.org
For the synthesis of ethyl difluoroacetate (B1230586), this methodology can be applied to a dihalogenated precursor. The use of spray-dried potassium fluoride in solvents like sulfolane (B150427) has proven effective for converting dichloroacetate (B87207) precursors into their difluoroacetate counterparts. researchgate.net
A common and industrially viable route to ethyl difluoroacetate involves the fluorination of a dichloroacetyl intermediate. google.comgoogle.com This process typically starts with the reaction of dichloroacetyl chloride with a secondary amine, such as diethylamine (B46881), to form N,N-diethyldichloroacetamide. google.com
This intermediate is then subjected to a halogen-exchange reaction with an anhydrous alkali metal fluoride, most commonly potassium fluoride (KF), in a suitable solvent. google.comgoogle.com The choice of solvent is critical for the success of this step, with sulfolane being identified as a particularly effective medium that can improve the final yield. google.com The resulting N,N-diethyldifluoroacetamide is subsequently esterified with ethanol (B145695) to produce this compound. google.comgoogle.com In some variations of this process, the hydrolysis and esterification steps are combined into a single direct esterification step to improve production efficiency. google.com
Multistep Synthetic Routes to this compound
Multistep syntheses provide alternative pathways to this compound, often starting from readily available fluorinated feedstocks.
Synthesis from Tetrafluoroethylene (B6358150) and Methanol (B129727) via Difluoroacetyl Fluoride
One notable multistep synthesis begins with tetrafluoroethylene (TFE). google.compatsnap.com In this route, TFE undergoes an addition reaction with methanol in the presence of a catalyst to form methoxytetrafluoroethane. google.compatsnap.com This intermediate is then subjected to catalytic cracking, a process that breaks it down to yield difluoroacetyl fluoride. google.compatsnap.comacs.org The final step is the esterification of difluoroacetyl fluoride with ethanol to give the desired product, this compound. google.compatsnap.com While this method utilizes a common fluorochemical feedstock, it requires specialized equipment and handling procedures due to the gaseous nature and reactivity of tetrafluoroethylene. patsnap.com
Pathways from Dichloroacetyl Chloride and Amines
A significant synthetic route to this compound begins with dichloroacetyl chloride and involves a sequence of amination, fluorination, and esterification. This multi-step process allows for the controlled introduction of fluorine atoms and the final ester group.
The initial step in this pathway is the formation of a dichloroacetyl dialkylamine intermediate. This is achieved through the amination of dichloroacetyl chloride with a secondary amine. google.com The reaction involves mixing a secondary amine, such as a dialkylamine, with a solvent, and then adding dichloroacetyl chloride dropwise. google.com Toluene is a commonly used solvent for this process, and the reaction temperature can range from -15°C to 150°C. google.com This straightforward acylation reaction produces the corresponding N,N-dialkyl-dichloroacetamide, a crucial intermediate for the subsequent fluorination step. google.comgoogle.com The stability of this intermediate is beneficial for improving the efficiency of the fluorination stage. google.com
| Reactants | Solvent | Temperature Range | Product | Reference |
|---|---|---|---|---|
| Dichloroacetyl Chloride, Secondary Amine (e.g., dialkylamine) | Toluene | -15°C to 150°C | Dichloroacetyl Dialkylamine | google.com |
The second step involves the fluorination of the dichloroacetyl dialkylamine intermediate to replace the chlorine atoms with fluorine. This is typically accomplished using a fluorinating agent like anhydrous potassium fluoride. google.comgoogle.com In one patented method, the reaction is conducted by mixing the dichloroacetyl dialkylamine intermediate and potassium fluoride in a solvent, catalyzed by a calixarene (B151959) compound. google.com Another approach utilizes sulfolane as the solvent for the fluorination reaction, which has been shown to improve the final yield. google.com The product of this step is a difluoro N,N-dialkylacetamide, such as difluoro N,N-diethylacetamide. google.com
| Intermediate | Fluorinating Agent | Solvent | Catalyst/Additive | Product | Reference |
|---|---|---|---|---|---|
| Dichloroacetyl Dialkylamine | Potassium Fluoride | Not specified | Calixarene compound | Difluoroacetyl Dialkylamine (Compound I) | google.com |
| Dichloro N,N-diethylacetamide | Anhydrous Potassium Fluoride | Sulfolane | Phase-transfer catalyst | Difluoro N,N-diethylacetamide | google.com |
The final step is the esterification of the difluoroacetamide derivative to produce this compound. A direct esterification method involves adding a mixture of the difluoroacetyl dialkylamine intermediate and ethanol dropwise into concentrated sulfuric acid at an elevated temperature, typically between 90°C and 110°C. google.com During this process, the this compound product is distilled out simultaneously. google.com This direct esterification of the difluoro-acetyl diethylamine with ethanol is noted to be an improvement over processes that require the isolation of difluoroacetic acid as an intermediate, thereby reducing the number of steps and potential for waste. google.com
Preparation from 1,1,2,2-Tetrafluoroethyl Ether and Ethanol
An alternative advanced methodology involves the direct reaction of a 1,1,2,2-tetrafluoroethyl ether, specifically 1,1,2,2-tetrafluoro-1-ethoxy ethane (B1197151) (ETFEE), with ethanol. This method leverages an acid-catalyzed reaction, often enhanced by the presence of specific solid materials.
The core of this method is the reaction between 1,1,2,2-tetrafluoro-1-ethoxy ethane and ethanol in the presence of a strong acid catalyst, most commonly sulfuric acid. google.com The process generally involves reacting a suspension of the tetrafluoroether with sulfuric acid, followed by the addition of ethanol to yield this compound. google.comgoogleapis.com For optimal results, sulfuric acid with a purity range of 98% to 100% is utilized. google.com This approach is highlighted as a more direct route to the final product compared to multi-step syntheses. googleapis.com
To improve the efficiency and by-product profile of the acid-catalyzed reaction, various solid materials have been incorporated into the reaction system.
Siliceous Materials : Early methods reported in the literature involved conducting the reaction of alpha,alpha-difluoro ethers with sulfuric acid in the presence of siliceous materials like glass or silica (B1680970) gel at temperatures between 70°C and 160°C. google.com Silica was used to scavenge the hydrogen fluoride (HF) generated during the reaction. However, a significant drawback of this approach is the formation of toxic silicon tetrafluoride (SiF₄) gas as a by-product, which has limited commercial value. google.comgoogleapis.com
Metal Oxides : More recent innovations propose replacing siliceous materials with specific metal oxides to circumvent the issue of toxic by-products. One patented process describes reacting 1,1,2,2-tetrafluoro-1-ethoxy ethane with oxides of elements from Group 13 or Group 15 in the presence of sulfuric acid, followed by the addition of an alcohol. google.comwipo.int
Group 13 and 15 Oxides : Examples include the metalloid oxide Boron trioxide (B₂O₃) and the non-metal oxide Phosphorus pentoxide (P₄O₁₀). google.comgoogleapis.com Using these oxides avoids the generation of SiF₄ and instead produces valuable by-products. For instance, when Boron trioxide is used, the generated BF₃ gas can be absorbed in an organic solvent like diethyl ether to form BF₃-etherate, a useful industrial chemical. google.comgoogleapis.com This method is reported to produce this compound in high yield and purity with reduced reaction times. googleapis.com
Other Metal Oxides : A separate method describes using alkali metal oxides, alkaline earth metal oxides, or other Group 13 metal oxides such as Aluminum oxide (Al₂O₃). googleapis.com However, the use of Al₂O₃ was noted to result in lower yields and a by-product with no commercial value. googleapis.com
| Additive Type | Specific Example(s) | Role/Effect | By-product(s) | Reference |
|---|---|---|---|---|
| Siliceous Material | Silica, Glass | HF Scavenger | Silicon tetrafluoride (SiF₄) (toxic) | google.comgoogleapis.com |
| Group 13 Oxide | Boron trioxide (B₂O₃) | Reactant, avoids toxic by-products | BF₃-etherate (valuable) | google.comgoogleapis.com |
| Group 15 Oxide | Phosphorus pentoxide (P₄O₁₀) | Reactant, avoids toxic by-products | High purity Phosphoric Acid (valuable) | googleapis.com |
| Group 13 Metal Oxide | Aluminum oxide (Al₂O₃) | Reactant | By-product with no commercial value; lower yields | googleapis.com |
By-product Generation and Management in Industrial Processes
Industrial production of this compound often involves processes that generate by-products, necessitating effective management strategies. One method involves the reaction of 1,1,2,2-tetrafluoro-1-ethoxy ethane (ETFEE) with an oxide from groups 13 or 15 of the periodic table in the presence of sulfuric acid, followed by the addition of an alcohol. google.comwipo.int This process is advantageous as it can produce valuable and non-toxic by-products. google.com
For instance, when boron trioxide (a group 13 oxide) is used, boron trifluoride (BF₃) gas is generated. google.com This gas can be captured by absorption in an organic solvent such as diethyl ether, tetrahydrofuran, or hexane, with which it forms a complex. google.com The BF₃ can then be regenerated from this complex for use as an intermediate in the synthesis of other pharmaceutical and agrochemical products. google.com
Alternatively, if phosphorus pentoxide (a group 15 oxide) is utilized, phosphorus pentafluoride (PF₅) is produced. This gaseous by-product can be absorbed in a water scrubber and recovered as high-purity phosphoric acid (85%), which has significant commercial value. googleapis.com
Another industrial route starts with dichloroacetyl chloride and a secondary amine. google.com While this method is described as having a simple production process and generating a small amount of waste, the specific by-products and their management are not detailed. google.com Some older methods are noted to produce toxic by-products like silicon tetrafluoride (SiF₄) gas, which has limited commercial use, highlighting the advantage of newer processes that yield more valuable and less hazardous substances. googleapis.com
Table 1: By-product Management in this compound Synthesis
| Reactant/Process | By-product | Management Strategy | Recovered Product |
|---|---|---|---|
| Boron Trioxide | Boron Trifluoride (BF₃) | Absorption in organic solvent (e.g., diethyl ether) | Boron Trifluoride |
| Phosphorus Pentoxide | Phosphorus Pentafluoride (PF₅) | Absorption in water scrubber | 85% Phosphoric Acid |
| Dichloroacetyl Chloride & Secondary Amine | Undisclosed | Not detailed | Not detailed |
Hydrogenation of Halogenated Ethyl Difluoroacetates
A significant advancement in the synthesis of this compound involves the hydrogenation of halogenated precursors, such as ethyl difluorochloroacetate and ethyl difluorobromoacetate. patsnap.com This method is noted for its simple process, high product purity (at least 99.5%), and high yield (at least 95%). patsnap.com The process typically involves reacting the halogenated this compound with a catalyst in a solvent within a high-pressure reactor, introducing hydrogen gas, and then purifying the product through rectification. patsnap.com
Catalytic Hydrogenation with Palladium-Carbon
Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for hydrogenation reactions. patsnap.commdpi.com Its large surface area and stability allow for high catalytic efficiency and reusability. mdpi.com In the synthesis of this compound, a process using ethyl difluorochloroacetate as the raw material employs a palladium-carbon catalyst. patsnap.com Triethylamine (B128534) and ethanol are also used in the reaction. patsnap.com A key advantage of this method is the durability of the catalyst; the palladium-carbon catalyst can be recovered and reused up to 10 times without a significant decrease in its catalytic efficiency. patsnap.com This reusability enhances the economic viability of the process. patsnap.com
Hydrogenation with Nickel Catalysts
Nickel catalysts also serve as an alternative for the hydrogenation of halogenated ethyl difluoroacetates. patsnap.com One described process utilizes ethyl difluorobromoacetate as the starting material, with triethylamine and methanol as the solvent. patsnap.com Nickel-based catalysts are known to be efficient in hydrogenation reactions, though they can sometimes lead to side reactions. mdpi.commdpi.com In the context of producing this compound, the use of a nickel catalyst provides another viable route, contributing to the versatility of hydrogenation methods. patsnap.com Research into nickel-catalyzed hydrogenations is ongoing, with a focus on improving selectivity and efficiency. nih.gov
Table 2: Hydrogenation of Halogenated Ethyl Difluoroacetates
| Starting Material | Catalyst | Solvent | Product Purity | Product Yield |
|---|---|---|---|---|
| Ethyl difluorochloroacetate | Palladium-Carbon | Ethanol | ≥ 99.5% | ≥ 95% |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of this compound.
Development of Environmentally Benign Synthetic Protocols
Efforts are being made to develop more environmentally friendly synthetic routes for this compound and its derivatives. google.comresearchgate.net One approach involves using a solid base catalyst, such as a mesoporous molecular sieve (MCM-41) loaded with a solid base, for the reaction of this compound and ethyl acetate to produce ethyl difluoroacetoacetate. google.com This method is considered green and environmentally friendly due to its high reaction efficiency and yield. google.com
Another example is the use of visible light photoredox catalysis for the selective difluoroalkylation of alkenes using ethyl 2-bromo-2,2-difluoroacetate. researchgate.net This process is described as efficient and environmentally benign. researchgate.net The synthesis of related compounds also aligns with green chemistry by aiming to minimize waste and utilize safer solvents.
Reduction of Waste Streams and By-products
A key aspect of green chemistry is the reduction of waste. In the context of this compound synthesis, several methods aim to minimize waste streams and by-products. google.compatsnap.com The hydrogenation of halogenated ethyl difluoroacetates is presented as a technique that addresses the problems of large amounts of waste, long process routes, and low total yields found in older methods. patsnap.com
Furthermore, processes that generate valuable by-products, as discussed previously, are inherently more environmentally friendly because they turn a potential waste stream into a useful product. google.com For example, the recovery of boron trifluoride or high-purity phosphoric acid avoids the costs and environmental impact associated with effluent treatment. google.com Similarly, a method starting from dichloroacetyl chloride is noted for producing a small amount of the "three wastes" (waste gas, wastewater, and industrial residue), making it suitable for industrial production. google.com Improving reaction yields and minimizing the number of synthetic steps are also crucial strategies for waste reduction. google.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,1,2,2-tetrafluoro-1-ethoxy ethane |
| Sulfuric acid |
| Boron trioxide |
| Boron trifluoride |
| Diethyl ether |
| Tetrahydrofuran |
| Hexane |
| Phosphorus pentoxide |
| Phosphorus pentafluoride |
| Phosphoric acid |
| Dichloroacetyl chloride |
| Silicon tetrafluoride |
| Ethyl difluorochloroacetate |
| Ethyl difluorobromoacetate |
| Triethylamine |
| Ethanol |
| Palladium-Carbon |
| Methanol |
| Nickel |
| Ethyl acetate |
| Ethyl difluoroacetoacetate |
| Ethyl 2-bromo-2,2-difluoroacetate |
| Sodium tert-butoxide |
| Potassium tert-butoxide |
| Tetraethylammonium (B1195904) hydroxide (B78521) |
| Sodium hydroxide |
| Potassium hydroxide |
| N,N-diethyldichloroacetamide |
| Potassium fluoride |
| N,N-diethyldifluoroacetamide |
| Potassium hydroxide |
| Sulfolane |
| N-methyl-N-isopropyl-2,2-difluoroacetamide |
| 2-fluoropropionate |
| N,N-dimethyldifluoroacetamide |
| 2-fluoroacrylate |
| Diethyl (bromodifluoromethyl)phosphonate |
| [(bromodifluoromethyl)sulfonyl]benzene |
| Ethyl 2-bromo-2-fluoroacetate |
| Sodium dithionite (B78146) |
| α,α-difluoro-γ-butyrolactones |
| 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid |
| Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate |
| Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate |
| Difluoroacetic acid |
| Sodium hydride |
| Potassium carbonate |
| Dimethylformamide |
| 4-(bromodifluoromethyl)thiazol-2-amine |
Utilization of Sustainable Solvents and Catalysts
The principles of green chemistry are increasingly influencing the synthetic routes for specialty chemicals, including this compound. Research efforts are directed towards replacing conventional volatile organic solvents and hazardous catalysts with more environmentally benign alternatives that improve safety, reduce waste, and allow for catalyst and solvent recycling.
Sustainable Catalysts
The development of heterogeneous and recyclable catalysts is a cornerstone of green synthesis. These catalysts simplify product purification, minimize waste generation, and lower operational costs.
One innovative approach involves the use of a solid base catalyst for the Claisen condensation reaction between this compound and ethyl acetate to produce ethyl difluoroacetoacetate. google.com A patented method utilizes a mesoporous molecular sieve, MCM-41, as a support for a solid base, which can be either an organic base (like sodium tert-butoxide) or an inorganic base (like sodium hydroxide). google.com This solid catalyst can be used in a fixed-bed reactor, allowing for continuous production. google.com The large specific surface area and good hydrothermal stability of the MCM-41 support contribute to the catalyst's high efficiency. google.com A key advantage of this system is the ability to regenerate and reuse the catalyst, which significantly improves the economic and environmental viability of the process. google.com
Detailed findings from studies using this solid base catalyst are presented below:
Table 1: Performance of Solid Base Catalyst in Ethyl Difluoroacetoacetate Synthesis
| Feed Molar Ratio (Ethyl Acetate : this compound) | Reaction Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| 3:1 | 50 | 89.7 | google.com |
| 5:1 | 60 | 90.8 | google.com |
| 3:1 | 65 | 91.2 | google.com |
Another sustainable catalytic system involves the use of palladium-carbon (Pd/C) for the hydrogenation of halogenated this compound precursors. patsnap.com This method demonstrates high product purity (≥99.5%) and yield (≥95%). patsnap.com Crucially, the palladium-carbon catalyst can be recovered through filtration after the reaction and reused for subsequent batches. patsnap.com Reports indicate that the catalytic efficiency does not show a significant decline even after ten recovery cycles, highlighting its robustness and benefit to industrial-scale production. patsnap.com
Sustainable Solvents
The replacement of traditional volatile organic compounds (VOCs) with greener solvents is a major focus in sustainable chemistry. Ionic Liquids (ILs) and Deep Eutectic Solvents (DES) are two promising classes of alternative solvents. tcichemicals.commagtech.com.cnrsc.org
Ionic Liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature. tcichemicals.commdpi.com Their appeal in green chemistry stems from a unique combination of properties: they have virtually no vapor pressure, are often non-flammable, and possess high thermal stability. tcichemicals.comrsc.org Using ILs as reaction media can lead to higher selectivity and easier product separation. tcichemicals.com After a reaction, the product can often be extracted using a conventional organic solvent, leaving the IL and dissolved catalyst behind for reuse. tcichemicals.com Some syntheses of ILs themselves are becoming greener, utilizing water and ethyl acetate instead of more hazardous solvents. researchgate.net
Deep Eutectic Solvents (DES) represent a newer class of green solvents. A DES is a mixture of two or three inexpensive and safe components, a hydrogen bond acceptor (HBA) and one or two hydrogen bond donors (HBDs). rsc.orgmdpi.com These components self-associate through hydrogen bonding to form a eutectic mixture with a melting point significantly lower than that of its individual constituents. rsc.orgmdpi.com Like ILs, they have low vapor pressure and are non-flammable, but they are also often biodegradable, non-toxic, and cheaper to produce. magtech.com.cnrsc.org
A comparison of the key features of these sustainable solvents is provided below.
Table 2: Comparison of Sustainable Solvent Properties
| Property | Ionic Liquids (ILs) | Deep Eutectic Solvents (DES) | Reference |
|---|---|---|---|
| Composition | Salts composed of discrete cations and anions. | Mixture of a Hydrogen Bond Acceptor (HBA) and Hydrogen Bond Donor(s) (HBD). | tcichemicals.comrsc.orgmdpi.com |
| Key Features | Negligible vapor pressure, non-flammable, high thermal stability, high ionic conductivity. | Low vapor pressure, non-flammable, often non-toxic, biodegradable, low cost. | tcichemicals.commagtech.com.cnrsc.org |
| Synthesis | Typically involves quaternization and anion exchange reactions. | Simple mixing and heating of components, often without any solvent. | mdpi.comd-nb.info |
| Recyclability | High potential for recovery and reuse. | Generally recyclable. | tcichemicals.commagtech.com.cn |
| Environmental Profile | Considered a green alternative to VOCs; some concerns about toxicity and biodegradability persist for certain types. | Generally considered more environmentally friendly and "greener" due to low-cost, safe, and often biodegradable components. | rsc.orgrsc.org |
In specific fluorination steps for producing intermediates of this compound, the choice of solvent can significantly impact yield. For instance, using sulfolane as the solvent in the reaction of dichloroacetyl diethylamine with anhydrous potassium fluoride has been shown to improve the final product yield. google.com While not always classified as a "green" solvent in all contexts, its use demonstrates how solvent selection is critical for process optimization, which can indirectly contribute to sustainability by maximizing efficiency and reducing waste.
Reaction Mechanisms and Reactivity Profiles of Ethyl Difluoroacetate
Electrophilic and Nucleophilic Character of the Difluoroacetate (B1230586) Moiety
The difluoroacetate group exhibits distinct electronic characteristics that define its role in chemical reactions. The two fluorine atoms are highly electronegative, leading to a strong inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bonds and, consequently, the adjacent α-carbon, rendering it electron-deficient and thus a potent electrophilic center. allen.inbyjus.com This electrophilicity is demonstrated in reactions where ethyl difluoroacetate interacts with strong nucleophiles. For instance, it readily reacts with organometallic reagents like lithium acetylides and aromatic organolithium compounds, where it serves as the electrophilic partner to form difluoromethyl ketones. fluorine1.ru
In many synthetic applications, particularly in catalytic processes, the reactive species is the this compound radical (•CF2CO2Et). This radical is typically generated from precursors like ethyl bromodifluoroacetate (BrCF2COOEt) through single-electron transfer (SET) processes mediated by transition metals or photoredox catalysts. encyclopedia.pubmdpi.comresearchgate.net The this compound radical is generally considered to be electrophilic in nature. rsc.org This electrophilic character drives its addition to electron-rich systems such as alkenes and (hetero)arenes. rsc.orglabxing.com This contrasts with the related difluoromethyl radical (•CF2H), which has been shown to exhibit nucleophilic character in certain contexts. rsc.org
The generation of the •CF2CO2Et radical can also be achieved under visible light irradiation through the formation of an electron donor-acceptor (EDA) complex between a suitable substrate (like a β-ketoester) and ethyl iododifluoroacetate, without the need for a metal or photoredox catalyst. rsc.org
Catalytic Transformations Involving this compound
Catalytic methods provide efficient and selective pathways for incorporating the difluoroacetate group. Both palladium and copper catalysts have been extensively developed for this purpose, often utilizing ethyl bromodifluoroacetate as the primary source of the difluoroacetate moiety.
Palladium catalysis has proven to be a versatile tool for creating new carbon-carbon bonds with this compound derivatives. These reactions often proceed through radical mechanisms, enabling functionalizations that are otherwise challenging.
An efficient palladium-catalyzed three-component alkylarylation of acrylamides has been developed using unactivated alkyl halides and ethyl bromodifluoroacetate. researchgate.net This transformation allows for the synthesis of complex molecules containing a difluoropropanoate structure. The proposed mechanism suggests that the palladium(0) catalyst reacts with ethyl bromodifluoroacetate to generate a palladium(I) species and the crucial this compound radical (•CF2CO2Et). researchgate.net This radical then adds to the acrylamide, followed by further steps to complete the cyclization and arylation.
| Acrylamide Substrate | Alkyl Halide | Product Yield (%) |
|---|---|---|
| N-Allyl-N-arylacrylamide | Ethyl Bromoacetate | 75% |
| N-Allyl-N-arylacrylamide | tert-Butyl Bromoacetate | 80% |
| N-Allyl-N-arylacrylamide | 1-Iodoadamantane | 65% |
| N-Allyl-N-(p-tolyl)acrylamide | Ethyl Bromoacetate | 78% |
The introduction of fluorine-containing groups into complex molecules at a late stage of synthesis is a critical strategy in drug discovery. cas.cn Palladium-catalyzed reactions of ethyl bromodifluoroacetate provide a powerful method for such modifications. A notable example is the direct C-H ethoxycarbonyldifluoromethylation of electron-rich heteroarenes. labxing.com This reaction proceeds with high regioselectivity, targeting the C2-position of indoles, furans, and pyrroles, and the C-H bond adjacent to the heteroatom in thiophenes. labxing.com The reaction is believed to involve a radical mechanism, and the use of the bidentate phosphine (B1218219) ligand Xantphos was found to be optimal for achieving high yields. labxing.com
| Heteroarene Substrate | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 3-Methylindole | Pd(PPh₃)₄ / Xantphos | Ethyl 2-(3-methyl-1H-indol-2-yl)-2,2-difluoroacetate | 85% |
| 1-Methylindole | Pd(PPh₃)₄ / Xantphos | Ethyl 2-(1-methyl-1H-indol-2-yl)-2,2-difluoroacetate | 91% |
| 2,5-Dimethylfuran | Pd(PPh₃)₄ / Xantphos | Ethyl 2-(2,5-dimethylfuran-3-yl)-2,2-difluoroacetate | 62% |
| Thiophene | Pd(PPh₃)₄ / Xantphos | Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate | 70% |
Copper catalysts offer a cost-effective and efficient alternative for difluoroacetylation reactions. These processes are particularly effective for the functionalization of specific C-H bonds in heterocyclic systems.
Copper catalysis enables the direct C-H difluoroacetylation of various heterocycles, including quinoxalin-2(1H)-ones and indoles, using ethyl bromodifluoroacetate. researchgate.netmdpi.com For quinoxalinones, the reaction proceeds with high regioselectivity at the C3-position. researchgate.netmdpi.com Control experiments suggest that the reaction involves a •CF2COOEt radical intermediate. mdpi.com This method tolerates a wide range of functional groups, making it a valuable tool for synthesizing libraries of potentially bioactive compounds. Similarly, indoles can be difluoroacetylated using copper catalysts, providing an alternative to palladium-based systems. mdpi.com
| Heterocycle Substrate | Catalyst/Reagent | Product | Yield (%) |
|---|---|---|---|
| 1-Methylquinoxalin-2(1H)-one | CuI / Phen | Ethyl 2,2-difluoro-2-(1-methyl-2-oxo-1,2-dihydroquinoxalin-3-yl)acetate | 87% |
| 1-Phenylquinoxalin-2(1H)-one | CuI / Phen | Ethyl 2,2-difluoro-2-(2-oxo-1-phenyl-1,2-dihydroquinoxalin-3-yl)acetate | 80% |
| 1,7-Dimethylquinoxalin-2(1H)-one | CuI / Phen | Ethyl 2,2-difluoro-2-(1,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)acetate | 93% |
| N-Methylindole | CuI | Ethyl 2-(1-methyl-1H-indol-3-yl)-2,2-difluoroacetate | 81% |
Copper-Catalyzed Processes
Bromodifluoroacetylation of Alkenes
A copper-catalyzed regioselective bromodifluoroacetylation of alkenes has been developed using ethyl bromodifluoroacetate as the difluoroacetylating agent. nih.gov This reaction proceeds under mild conditions and avoids the formation of byproducts from hydrodifluoroacetylation or direct C-H difluoroacetylation of the alkene. nih.govresearchgate.net Mechanistic studies have confirmed that this difunctionalization of alkenes occurs through an atom transfer radical addition (ATRA) process. nih.gov The reaction is applicable to a range of alkenes, including both terminal and internal alkenes. researchgate.net
Rhodium(II)-Catalyzed Sigmatropic Rearrangement Reactions
Rhodium(II) catalysts are effective in promoting sigmatropic rearrangements involving this compound derivatives. These reactions provide access to complex fluorinated molecules through the formation and rearrangement of ylide intermediates. researchgate.netdntb.gov.ua
The Doyle-Kirmse reaction, a nih.govnih.gov-sigmatropic rearrangement, can be effectively carried out using this compound-substituted allylic sulfides and diazoalkanes in the presence of a rhodium(II) catalyst. researchgate.netdntb.gov.uachemistryviews.org This reaction, first reported by Kirmse and later expanded by Doyle, involves the formation of a metal carbene from the diazoalkane. wikipedia.org The sulfur atom of the allylic sulfide (B99878) then attacks the carbene to form a sulfur ylide intermediate. researchgate.netchemistryviews.orgwikipedia.org This ylide subsequently undergoes a nih.govnih.gov-sigmatropic rearrangement to yield the final homoallylic sulfide product. researchgate.netchemistryviews.org The reaction can be catalyzed by various metals, including rhodium, copper, iron, palladium, silver, and nickel. wikipedia.org Chiral rhodium catalysts have been employed to achieve stereoselectivity. wikipedia.orgresearchgate.net In some cases, the reaction can also be induced by visible light without a metal catalyst. dntb.gov.uachemistryviews.org
The general mechanism for the Rh(II)-catalyzed Doyle-Kirmse rearrangement is as follows:
Reaction of the diazoalkane with the Rh(II) catalyst to form a rhodium-carbene intermediate.
Nucleophilic attack of the sulfur atom of the allylic sulfide on the carbene carbon, generating a rhodium-bound ylide. researchgate.net
Release of the rhodium catalyst to form a free ylide intermediate. researchgate.net
nih.govnih.gov-sigmatropic rearrangement of the ylide to furnish the fluorinated homoallylic sulfide. researchgate.net
A variety of donor-acceptor diazoalkanes have been shown to be compatible with this transformation. researchgate.netresearchgate.net
Rhodium(II) catalysis also facilitates the nih.govnih.gov-sigmatropic rearrangement of sulfur ylides generated from the reaction of this compound-substituted allylic sulfides with donor-acceptor diazoalkanes. researchgate.net This protocol allows for the synthesis of various α-fluoroalkylsulfanyl-substituted esters in high yields under simple operational conditions. researchgate.netresearchgate.net The reaction proceeds through a catalytic cycle that begins with the formation of a rhodium carbene, which then reacts with the sulfide to form an ylide that rearranges to the final product. researchgate.net This method has been shown to be compatible with a broad range of allyl sulfides and aryl/aryl diazoalkanes. dntb.gov.ua
| Catalyst | Reactants | Product Type | Yield | Ref |
| Rhodium(II) acetate (B1210297) | This compound-substituted allylic sulfide, Donor-acceptor diazoalkane | α-Fluoroalkylsulfanyl-substituted ester | High | researchgate.netresearchgate.net |
| Rhodium(II) acetate | Allyl sulfides, Aryl/aryl diazoalkanes | Rearranged sulfides | High | dntb.gov.ua |
| Copper triflate/Bis-oxazoline ligand | Alkyl and aryl substituted allyl sulfides, Ethyl diazoacetate | Homoallylic sulfides | Variable | cmu.edu |
Photoredox Catalysis and Radical Chemistry
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from this compound derivatives, enabling a range of difluoroalkylation reactions.
The first examples of difluoroalkylation/C-H annulation cascade reactions of cyclopropyl (B3062369) olefins induced by visible-light photoredox catalysis have been reported. nih.gov These reactions lead to the regioselective formation of partially hydrogenated naphthalenes and quinolines with various difluorinated side chains. nih.gov The scope of the alkylation reagent can be extended to include monofluoro and trifluoro reagents, as well as nitrile and malonate groups. nih.gov Density functional theory (DFT) calculations have been used to investigate the regioselectivity of these reactions. nih.gov
The this compound radical can be generated from ethyl bromodifluoroacetate via single-electron reduction by an excited-state photocatalyst, such as an iridium complex. encyclopedia.pubmdpi.comnih.gov This radical can then engage in various coupling reactions.
One common pathway involves the addition of the this compound radical to an alkene, such as styrene, to form an alkyl radical intermediate. encyclopedia.pubmdpi.com This intermediate can then be trapped by various species. For example, in the presence of a copper catalyst and a phosphorothiolation compound, a C-S bond can be formed. encyclopedia.pubmdpi.com
In a dual photoredox/copper catalytic system, the this compound radical, generated by reduction of ethyl bromodifluoroacetate by an excited iridium photocatalyst, undergoes oxidative addition to a copper complex. nih.gov Subsequent transmetalation with an arylboronic acid and reductive elimination forms a new C(sp²)-C(sp³) bond, yielding an aryldifluoroacetate. nih.gov A photochemical quantum yield of 0.90 suggests that a combination of the catalytic cycle and a radical chain pathway may be operative. nih.gov
The generation of the difluoroacetate radical can also be achieved through the formation of an electron donor-acceptor (EDA) complex. rsc.org For instance, an EDA complex can form between a β-ketoester and ethyl bromodifluoroacetate, which upon irradiation with visible light, generates the this compound radical. rsc.org
The reduction potential of this compound is more challenging than that of ethyl trifluoroacetate (B77799), which can lead to sluggish reactivity in some systems. nih.govacs.org
| Precursor | Method of Radical Generation | Subsequent Reaction | Catalyst System | Ref |
| Ethyl bromodifluoroacetate | Single-electron reduction by excited photocatalyst | Addition to alkene | Iridium photocatalyst | encyclopedia.pubmdpi.com |
| Ethyl bromodifluoroacetate | Single-electron reduction by excited photocatalyst | Coupling with arylboronic acid | Iridium photocatalyst / Copper catalyst | nih.gov |
| Ethyl bromodifluoroacetate | Visible light irradiation of EDA complex | Asymmetric α-difluoroalkylation of β-ketoesters | Phase-transfer catalyst | rsc.org |
| Ethyl bromodifluoroacetate | Copper-catalyzed atom transfer radical addition | Bromodifluoroacetylation of alkenes | Copper catalyst | nih.gov |
Defluorinative Alkylation Reactions
Defluorinative alkylation represents a significant method for functionalizing C-F bonds. researchgate.net In the context of this compound, photochemical methods have been explored to achieve this transformation. nih.gov These reactions typically involve the hydroalkylation of various alkenes with this compound to produce α-monofluoro esters. nih.gov However, this compound generally shows slower reactivity in these transformations compared to substrates like ethyl trifluoroacetate. nih.gov This reduced reactivity is attributed to its more challenging reduction potential, which is approximately -2.9 V versus a saturated calomel (B162337) electrode (SCE). nih.govrsc.org
To overcome this sluggish reactivity, modified reaction conditions are necessary, such as increasing the substrate loading and extending the reaction time. nih.gov A proposed mechanism for this photochemical process involves a diaryl ketone catalyst that, upon photoexcitation, enters a triplet state. nih.gov This excited catalyst then facilitates a hydrogen atom transfer (HAT) from a formate (B1220265) salt, generating a radical anion that reduces the this compound. researchgate.netnih.gov This reduction initiates a radical chain process, leading to the defluorinative alkylation of the alkene. nih.gov Despite the challenges, this method demonstrates excellent functional group tolerance, successfully engaging alkenes with alcohols, amides, and boronate esters. nih.gov
Table 1: Examples of Defluorinative Hydroalkylation of Alkenes with this compound nih.govReaction Conditions: Alkene (1 equiv), this compound (10 equiv, 5.0 mmol), sodium formate (3 equiv), diaryl ketone catalyst (20 mol %), cyclohexanethiol (B74751) (20 mol %), DMF (0.1 M), 48 h, 390 nm irradiation.
| Alkene Substrate | Product | Yield (%) |
| N-allyl-N-tosyl-4-methylbenzenesulfonamide | Ethyl 2-fluoro-5-(N,N-ditosylamino)pentanoate | 81 |
| (E)-1-phenyl-3-(4-vinylphenyl)urea | Ethyl 2-fluoro-4-(4-(3-phenylureido)phenyl)butanoate | 75 |
| 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane | Ethyl 4-(4-(Bpin)phenyl)-2-fluorobutanoate | 91 |
| N-allyl-2-phenylacetamide | Ethyl 2-fluoro-5-(2-phenylacetamido)pentanoate | 68 |
| 1-allyl-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione | Ethyl 5-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-2-fluoropentanoate | 70 |
Base-Catalyzed Condensation Reactions
Base-catalyzed condensation reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds. wikipedia.org The Claisen condensation, in particular, is a reaction between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.orgbyjus.com
The synthesis of ethyl difluoroacetoacetate is commonly achieved through a Claisen condensation reaction. google.com This process involves the reaction of this compound with ethyl acetate, catalyzed by a base, to yield the target β-keto ester, ethyl difluoroacetoacetate. google.comquora.com The mechanism begins with a strong base deprotonating the α-carbon of an ester, creating a nucleophilic enolate. wikipedia.orgquimicaorganica.org This enolate then attacks the carbonyl carbon of a second ester molecule, and subsequent elimination of an alkoxide group yields the product. wikipedia.orglibretexts.org A stoichiometric amount of base is required because the final step, the deprotonation of the newly formed β-keto ester, is thermodynamically favorable and drives the reaction to completion. wikipedia.orglibretexts.org
To enhance reaction efficiency and promote greener chemical processes, solid base catalysts have been developed for the synthesis of ethyl difluoroacetoacetate. google.com One approach involves using a mesoporous molecular sieve, specifically MCM-41, as a support for a solid base. google.com The reaction is carried out by passing the initial raw materials, this compound and ethyl acetate, through a fixed-bed reactor containing this catalyst. google.com
The solid bases loaded onto the MCM-41 support can be either organic or inorganic. google.com
Organic Bases : Examples include sodium tert-butoxide, potassium tert-butoxide, and tetraethylammonium (B1195904) hydroxide (B78521). google.com
Inorganic Bases : Sodium hydroxide and potassium hydroxide are commonly used. google.com
This method offers several advantages, including high reaction efficiency, high product yield, and a more environmentally friendly process with reduced production costs. google.com
A widely used laboratory and industrial method for synthesizing ethyl difluoroacetoacetate involves the sequential use of sodium ethoxide as a base and sulfuric acid for neutralization. chemicalbook.comgoogle.com Sodium ethoxide, a strong base, is crucial for initiating the Claisen condensation by deprotonating ethyl acetate to form the corresponding enolate. wikipedia.orgchemicalbook.com This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. quora.comchemicalbook.com
The reaction is typically driven to completion by heating the mixture after the initial addition. chemicalbook.comgoogle.com Once the condensation is complete, the resulting mixture contains the sodium enolate salt of the product. google.com To isolate the neutral ethyl difluoroacetoacetate, a strong acid is required. wikipedia.orglibretexts.org Sulfuric acid is added to the cooled reaction mixture to neutralize the sodium ethoxide and protonate the enolate, leading to the precipitation of sodium hydrogen sulfate (B86663) and the formation of the final product. chemicalbook.com This acidification step is critical for the workup and isolation of the β-keto ester. chemicalbook.comgoogle.com This process has been shown to produce ethyl difluoroacetoacetate in high yields, with one reported procedure achieving a yield of 95.6%. chemicalbook.com
Table 2: Reaction Sequence for Ethyl Difluoroacetoacetate Synthesis chemicalbook.com
| Step | Reagents & Conditions | Purpose |
| 1 | Ethyl acetate, Sodium ethoxide | Initial charge and formation of a suspension. |
| 2 | This compound (added at 10-25°C) | Nucleophilic attack by the ethyl acetate enolate on this compound. |
| 3 | Heating to 65°C for 2 hours | Drives the condensation reaction to completion. |
| 4 | Sulfuric acid (added at 20-25°C) | Neutralization of the base and protonation of the product enolate for isolation. |
Claisen Condensation for Ethyl Difluoroacetoacetate Synthesis
Reformatsky Reactions with Ethyl Bromodifluoroacetate
The Reformatsky reaction is a valuable tool in organic synthesis for forming carbon-carbon bonds. wikipedia.org It involves the reaction of an α-haloester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc. wikipedia.orguomustansiriyah.edu.iq This reaction generates a β-hydroxy ester. wikipedia.org Ethyl bromodifluoroacetate is a frequently used reagent in Reformatsky reactions to introduce a difluoro-moiety into molecules under mild conditions, often resulting in good to excellent yields. wikipedia.orgcapes.gov.br
The reaction between ethyl bromodifluoroacetate and various carbonyl compounds using the Reformatsky conditions effectively produces 2,2-difluoro-3-hydroxy esters. capes.gov.brresearchgate.net The process begins with the oxidative addition of zinc metal into the carbon-bromine bond of ethyl bromodifluoroacetate, forming an organozinc reagent known as a Reformatsky enolate. wikipedia.org This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester group of another molecule. wikipedia.org The enolate then adds to the carbonyl carbon of an aldehyde or ketone. wikipedia.org A subsequent acid workup yields the final 2,2-difluoro-3-hydroxy ester. wikipedia.org
Research has shown that when reacting ethyl bromodifluoroacetate with aldehydes or aromatic ketones, the reaction proceeds efficiently without the need for a catalyst. capes.gov.br However, in the case of aliphatic ketones, which are less reactive, the addition of a catalytic amount (e.g., 2 mol%) of cerium(III) chloride (CeCl₃) can dramatically improve the product yield from around 30% to nearly 90%. capes.gov.br
Table 3: Synthesis of 2,2-Difluoro-3-hydroxy Esters via Reformatsky Reaction capes.gov.bracs.org
| Carbonyl Compound | Product | Yield (%) |
| Benzaldehyde | Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | 91 |
| 4-Chlorobenzaldehyde | Ethyl 4-(4-chlorophenyl)-2,2-difluoro-3-hydroxybutanoate | 92 |
| Cyclohexanone | Ethyl 1-(cyclohexyl)-2,2-difluoro-1-hydroxymethanoate | 89 |
| 2-Heptanone | Ethyl 2,2-difluoro-3-hydroxy-3-methylnonanoate | 92 |
| Acetophenone | Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate | 90 |
| Propiophenone | Ethyl 2,2-difluoro-3-hydroxy-3-phenylpentanoate | 89 |
| Reaction performed with 2 mol% CeCl₃ catalyst. |
Stereoselectivity in Reactions with α-Oxygenated Sulfinylimines
The reaction of the zinc enolate of this compound (typically generated from ethyl bromodifluoroacetate) with chiral N-sulfinylimines provides a powerful method for the asymmetric synthesis of α,α-difluoro-β-amino acids. The stereochemical outcome of this reaction is significantly influenced by the presence of an α-oxygenated substituent on the sulfinylimine, leading to a phenomenon known as double diastereodifferentiation.
The reaction of ethyl bromodifluoroacetate with α-oxygenated N-tert-butylsulfinylimines under Honda-Reformatsky conditions (using activated zinc and a catalytic additive) demonstrates this principle effectively. nih.govacs.org The stereochemical course of the addition is primarily dictated by the configuration of the sulfinyl group's chiral auxiliary. nih.govacs.org This results in "matched" and "mismatched" pairings between the chiral sulfinyl group and the inherent chirality of the α-oxygenated aldehyde-derived imine.
In the case of matched pairs, where the stereochemistry of the sulfinyl auxiliary and the α-oxygenated center are complementary, excellent diastereoselectivities are achieved. nih.govresearchgate.net For instance, the reaction of (S)-N-tert-butylsulfinyl imines derived from α-oxygenated aldehydes can lead to the corresponding (R,S)-products as the major diastereomers with diastereomeric excesses (de) ranging from low to as high as 90%. beilstein-journals.orgd-nb.info Conversely, when the enantiomeric (R)-N-tert-butylsulfinyl imines are used, the diastereoselectivity is often much lower, highlighting a mismatched case. beilstein-journals.orgd-nb.info
Research has shown that for matched cases, diastereomeric ratios greater than 94:6 are obtainable. nih.govresearchgate.net In contrast, similar reactions with sulfinylimines derived from simple, unsubstituted alkanals show virtually no diastereoselectivity, underscoring the crucial role of the α-oxygenated substituent in directing the stereochemical outcome. nih.govresearchgate.net
The high levels of stereocontrol are often rationalized by invoking a Zimmerman-Traxler-type chair-like six-membered transition state. In this model, the zinc atom coordinates to the oxygen of the sulfinyl group and the nitrogen atom of the imine. The substituents on the imine and the enolate arrange themselves to minimize steric repulsion, leading to a preferential direction of attack. For N-tert-butylsulfinyl imines, the bulky tert-butyl group directs the nucleophilic attack of the difluoroacetate enolate to the opposite face of the C=N bond. The α-oxygenated substituent further biases this facial selectivity.
The results from a study on the ZnEt₂-mediated aza-Reformatsky reaction of chiral α-oxygenated sulfinyl imines with ethyl bromodifluoroacetate in the presence of a RhCl(PPh₃)₃ additive are summarized below. beilstein-journals.orgd-nb.info
| Entry | (S)-N-Sulfinylimine Substrate (R group) | Major Diastereomer Configuration | Yield (%) | Diastereomeric Excess (de, %) |
|---|---|---|---|---|
| 1 | CH₂OBn | (R,S) | 62 | 90 |
| 2 | CH(CH₃)OBn | (R,S) | 52 | 80 |
| 3 | CH₂OTBS | (R,S) | 64 | 88 |
| 4 | (CH₂)₂OTBS | (R,S) | 59 | 6 |
This table presents data on the diastereoselective reaction between (S)-N-tert-butylsulfinyl imines with an α-oxygenated R group and ethyl bromodifluoroacetate. The reaction yields the corresponding α,α-difluoro-β-(N-tert-butylsulfinyl)amino esters. Data sourced from a 2014 study by Linclau and Poisson. beilstein-journals.orgd-nb.info
This method provides an efficient route to enantiomerically enriched α,α-difluoro-β-amino acids, which are valuable building blocks in medicinal chemistry and materials science. acs.orgdiva-portal.org The high degree of stereoselectivity, particularly in matched cases, makes this a synthetically useful transformation. acs.org
Applications of Ethyl Difluoroacetate in Advanced Organic Synthesis
Pharmaceutical and Agrochemical Synthesis
Introduction of Difluoromethyl Groups into Bioactive Compounds
Ethyl difluoroacetate (B1230586) is a widely used reagent for introducing the difluoromethyl (CF2H) group into organic molecules. chemimpex.com This group is considered a bioisostere of hydroxyl (-OH) and thiol (-SH) groups, meaning it can mimic their biological functions while offering improved properties. digitellinc.com The high polarity of the C-H bond in the CF2H group allows it to act as a hydrogen bond donor, a unique feature among polyfluorinated motifs. rsc.org This capability, combined with increased metabolic robustness and modulated cell membrane permeability, makes the difluoromethyl group a valuable addition to bioactive compounds. rsc.org
The incorporation of the CF2H group can be achieved through various synthetic strategies. For instance, palladium-catalyzed difluoromethylation of aryl boronic acids using ethyl bromodifluoroacetate has been shown to be effective for a broad range of substrates, including those derived from bioactive molecules like flavanone, ezetimibe, and estrone, without requiring the protection of other functional groups. rsc.org Another approach involves a three-step, one-pot protocol starting from aryl iodides and ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to produce difluoromethylarenes. rsc.org
Synthesis of Pyrrazolo-pyrimidine Derivatives
Ethyl difluoroacetate is also utilized in the preparation of pyrrazolo-pyrimidine derivatives. chemicalbook.comthermofisher.commarketresearch.com These heterocyclic compounds form the structural core of many biologically active molecules. The synthesis of these derivatives often involves multi-step reaction sequences where this compound or its derivatives are key reactants. For example, the synthesis of certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can be achieved through reactions involving intermediates prepared using difluoroacetic acid, a related compound. nih.gov
Development of Antiviral and Anticancer Agents
The introduction of fluorine-containing groups is a prominent strategy in the design of novel antiviral and anticancer agents. chemimpex.comresearchgate.netchemenu.comchemenu.com this compound and its derivatives play a role in synthesizing compounds with potential therapeutic applications. chemimpex.com For example, fluorinated nucleosides have shown significant promise as both antiviral and antitumor agents. researchgate.net The potent biological activity is often attributed to the unique properties imparted by the fluorine atoms, which can alter metabolic pathways compared to their non-fluorinated counterparts. researchgate.net
Research has shown that derivatives of thiadiazoles, which can be synthesized using fluorinated building blocks, exhibit antimicrobial and antiviral properties. Similarly, some thiazole (B1198619) derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The synthesis of N-difluoromethylated quinolin-4-ones, a structural motif in some antibacterial agents, using ethyl bromodifluoroacetate highlights the potential for developing new antibiotics. rsc.org
Table 1: Examples of Bioactive Scaffolds Synthesized Using this compound or Related Fluorinated Compounds
| Bioactive Scaffold | Therapeutic Area | Reference |
|---|---|---|
| Fluorinated Nucleosides | Antiviral, Anticancer | researchgate.net |
| Thiadiazole Derivatives | Antimicrobial, Antiviral | |
| Thiazole Derivatives | Anticancer, Antimicrobial | |
| N-difluoromethylated Quinolones | Antibacterial | rsc.org |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Kinase Inhibition |
Modulation of Biological Activity and Bioavailability of Drug Candidates
The incorporation of difluoromethyl groups from reagents like this compound can significantly modulate the biological activity and bioavailability of drug candidates. chemimpex.comsolubilityofthings.com Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, absorption, and metabolic stability. researchgate.net Enhancing a drug's solubility and permeability is crucial for its bioavailability, which is the extent and rate at which the active ingredient becomes available at the site of action. nih.govverisimlife.com
Strategies to improve bioavailability often involve modifying the drug's structure. mdpi.com For instance, the introduction of fluorine can increase lipophilicity, which may enhance absorption across biological membranes. researchgate.net This modification can lead to improved pharmacokinetic profiles, ensuring that the drug reaches its target in sufficient concentrations to be effective. verisimlife.com
Synthesis of Fluorinated Polymers and Materials
This compound is not only crucial in the life sciences but also serves as a valuable monomer in the synthesis of fluorinated polymers and materials. chemimpex.comontosight.ai The inclusion of fluorine atoms into polymer backbones can impart a range of desirable properties. chemimpex.com
Creation of Specialty Materials and Coatings
The incorporation of fluorine into polymers and materials can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, hydrophobicity, and low surface energy. This compound is a key monomer and intermediate in the development of such high-performance materials. wikipedia.org
It is employed in the production of fluorinated polymers that are valued for their durability and stability under harsh conditions. wikipedia.org These polymers are suitable for high-performance applications where resistance to heat, chemicals, and weathering is critical. Furthermore, this compound and its derivatives are utilized in creating specialty coatings and adhesives. wikipedia.orgnih.gov These coatings benefit from the low surface energy characteristic of fluorinated compounds, resulting in surfaces with excellent water and oil repellency (hydrophobicity and oleophobicity) and anti-fouling properties. nih.gov For instance, derivatives like ethyl difluorobromoacetate are used to synthesize liquid crystal monomers and modifiers for specialty elastomers, enhancing properties like chemical stability and weather resistance for use in high-end coatings and waterproof fabrics. nih.gov
Table 1: Properties Imparted by this compound in Materials Science
| Property | Application Area | Reference |
|---|---|---|
| Superior Thermal Stability | High-performance polymers | wikipedia.org |
| Enhanced Chemical Resistance | High-performance polymers, Coatings | wikipedia.org |
| Low Surface Energy | Specialty coatings, Adhesives | wikipedia.orgnih.gov |
| Hydrophobicity & Oleophobicity | Waterproof/antifouling fabrics | nih.gov |
Precursor for Complex Fluorinated Intermediates
This compound is a foundational starting material for synthesizing more complex molecules containing the critical difluoromethyl group. Its reactivity allows for the construction of a diverse array of fluorinated structures.
Ethyl 3,3-difluoroacrylate is a valuable monomer and synthetic intermediate. While direct conversion from this compound is challenging, a practical and effective synthesis route proceeds via its close derivative, ethyl bromodifluoroacetate. This multi-step synthesis highlights the utility of the core difluoroacetate structure.
The process typically involves a Reformatsky-type reaction, where ethyl bromodifluoroacetate reacts with an electrophile, in this case, formaldehyde (B43269), in the presence of activated zinc. wikipedia.org This forms a β-hydroxy ester intermediate. Subsequent dehydration of this alcohol yields the target acrylate.
Reaction Scheme:
Step 1: Reformatsky Reaction: Ethyl bromodifluoroacetate reacts with formaldehyde (or its equivalent, paraformaldehyde) and zinc metal to form ethyl 3,3-difluoro-3-hydroxypropanoate.
Step 2: Dehydration: The resulting β-hydroxy ester is treated with a dehydrating agent (e.g., phosphorus pentoxide or thionyl chloride in pyridine) to eliminate water and form the carbon-carbon double bond of ethyl 3,3-difluoroacrylate.
Table 2: Representative Conditions for Ethyl 3,3-Difluoroacrylate Synthesis
| Step | Reagents & Conditions | Product |
|---|---|---|
| 1. Reformatsky Reaction | Ethyl bromodifluoroacetate, Paraformaldehyde, Activated Zinc, THF, Reflux | Ethyl 3,3-difluoro-3-hydroxypropanoate |
Recent advances in photochemistry have enabled the selective transformation of this compound into α-monofluoro esters through a defluorinative hydroalkylation process. scispace.com This method involves the photochemical activation of a C-F bond, allowing for the addition of an alkene across the C-H bond of the difluoroacetate.
The reaction engages a diverse range of unactivated and electron-rich alkenes with this compound. scispace.com Compared to its trifluoro-analogue, this compound exhibits slower reactivity, which can be overcome with higher reagent loadings and longer reaction times. scispace.com The process is understood to proceed through a radical mechanism. scispace.com
Table 3: Research Findings on Photochemical Hydroalkylation of this compound
| Feature | Finding | Reference |
|---|---|---|
| Reaction Type | Photochemical defluorinative hydroalkylation | scispace.com |
| Reactants | This compound, various alkenes | scispace.com |
| Product | α-Monofluoro esters | scispace.com |
| Conditions | Increased reagent loading, 48h reaction time, 390 nm irradiation | scispace.com |
| Substrate Scope | Unactivated alkenes, electron-rich enamines, enamides, and enols | scispace.com |
3,3-Difluoro-γ-aminobutyric acid (3,3-Difluoro-GABA) is a fluorinated analogue of the important neurotransmitter GABA. This compound derivatives are instrumental in its synthesis. A key strategy involves the radical addition of ethyl 2-bromo-2,2-difluoroacetate to a protected vinyl ether. nih.govalfa-chemistry.com
This sodium dithionite (B78146) (Na₂S₂O₄)-mediated radical reaction generates a difluoroacetyl-substituted acetal (B89532). nih.govalfa-chemistry.com This intermediate contains the core carbon skeleton and the crucial difluoromethylene group. Subsequent chemical transformations, including hydrolysis of the acetal and ester groups and conversion of another functional group into the amine, complete the synthesis of 3,3-difluoro-GABA. nih.gov This methodology has been successfully applied to complete the series of isomeric difluoro-GABAs. nih.govalfa-chemistry.com
This compound is a recognized building block for creating chiral fluorinated molecules, which are highly sought after in medicinal chemistry. libretexts.org Its derivatives are used in the stereoselective synthesis of both chiral fluorinated oxiranes and homoallylic alcohols. libretexts.orgchemicalbook.com
One notable application is in the synthesis of difluoromethylated chiral building units that can be elaborated into more complex structures. libretexts.org For example, reactions involving this compound can lead to the formation of 2,2-difluoro-homoallylic alcohols. A novel method involves the ring-opening of gem-difluorocyclopropanes (which can be derived from difluorocarbene sources related to the acetate) followed by aerobic oxidation to yield these homoallylic alcohols. chemicalbook.com These alcohols are versatile intermediates, for instance, in the synthesis of fluorinated farnesyl diphosphate (B83284) analogues. libretexts.org Furthermore, specific methodologies have been developed for the synthesis of chiral fluorinated oxiranes starting from intermediates derived from this compound. libretexts.org
Spectroscopic Characterization Techniques in Research on Ethyl Difluoroacetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of ethyl difluoroacetate (B1230586), offering unambiguous information about the hydrogen, carbon, and fluorine atoms within the molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecular structure.
The ¹H NMR spectrum of ethyl difluoroacetate provides information on the number of different types of protons, their chemical environment, and their proximity to other active nuclei. The spectrum is characterized by three distinct signals corresponding to the methine proton of the difluoroacetyl group and the methylene (B1212753) and methyl protons of the ethyl group.
The methine proton (-CHF₂) is directly attached to the two fluorine atoms, resulting in its signal being split into a triplet due to coupling with the two equivalent ¹⁹F nuclei. This signal typically appears significantly downfield due to the strong deshielding effect of the adjacent fluorine atoms and the carbonyl group.
The protons of the ethyl group exhibit a characteristic ethyl pattern. The methylene protons (-OCH₂-) are adjacent to an oxygen atom and a methyl group, resulting in a quartet signal. The methyl protons (-CH₃) are adjacent to the methylene group, leading to a triplet signal.
| Protons | Chemical Shift (δ) ppm (approx.) | Multiplicity | Coupling Constant (J) |
| -CHF₂ | 5.8 - 6.2 | Triplet (t) | JH-F ≈ 53-55 Hz |
| -OCH₂CH₃ | 4.2 - 4.4 | Quartet (q) | JH-H ≈ 7 Hz |
| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | JH-H ≈ 7 Hz |
Table 1: Approximate ¹H NMR Spectral Data for this compound.
In ¹³C NMR spectroscopy of this compound, four distinct signals are expected, corresponding to the four unique carbon environments in the molecule: the carbonyl carbon (C=O), the difluoromethyl carbon (-CHF₂), the methylene carbon (-OCH₂-), and the methyl carbon (-CH₃).
The carbonyl carbon is the most deshielded and appears furthest downfield in the spectrum. The carbon of the difluoromethyl group is also significantly deshielded by the two attached fluorine atoms and its signal is split into a triplet due to one-bond coupling with the fluorine nuclei (¹JC-F). The methylene and methyl carbons of the ethyl group appear at more upfield positions, consistent with typical sp³ hybridized carbons in an ester.
| Carbon Atom | Chemical Shift (δ) ppm (approx.) | Multiplicity (due to C-F coupling) |
| C =O | 163 - 166 | Triplet (t) |
| -C HF₂ | 110 - 113 | Triplet (t) |
| -OC H₂CH₃ | 62 - 64 | Singlet (s) |
| -OCH₂C H₃ | 13 - 15 | Singlet (s) |
Table 2: Approximate ¹³C NMR Spectral Data for this compound.
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated compounds like this compound. Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides clear and informative spectra. For this compound, a single resonance is expected as both fluorine atoms are chemically equivalent.
This signal is split into a doublet due to coupling with the single adjacent methine proton (²JF-H). The chemical shift of the fluorine atoms in a difluoromethyl group of an ester typically appears in a specific region of the ¹⁹F NMR spectrum. In related research, derivatives such as ethyl 2,2-difluoro-6-phenylhexanoate have shown ¹⁹F signals around -105.83 ppm (as a triplet due to coupling with adjacent CH₂ protons). Based on typical chemical shift ranges for -CF₂- groups, a similar downfield shift is anticipated for this compound.
| Fluorine Atoms | Chemical Shift (δ) ppm (approx.) | Multiplicity | Coupling Constant (J) |
| -CF ₂ | -105 to -125 | Doublet (d) | JF-H ≈ 53-55 Hz |
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the molecule (124.09 g/mol ). The presence of this peak confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula (C₄H₆F₂O₂) with high confidence, distinguishing it from other compounds with the same nominal mass.
Electron ionization (EI) mass spectrometry causes the molecular ion of this compound to fragment in a predictable manner, providing valuable structural information. The fragmentation pattern is a unique fingerprint of the molecule. For esters, common fragmentation pathways include alpha-cleavage and the loss of the alkoxy group.
Key fragmentation pathways for this compound include:
Loss of the ethoxy radical (•OCH₂CH₃): This results in the formation of the difluoroacetyl cation, [F₂CHCO]⁺.
Formation of the ethyl cation: Cleavage of the C-O bond can lead to the formation of the ethyl cation, [CH₃CH₂]⁺.
Loss of an ethylene (B1197577) molecule: A McLafferty-type rearrangement can lead to the loss of ethylene (C₂H₄) from the molecular ion.
The relative abundance of these fragment ions helps to piece together the structure of the original molecule.
| m/z | Proposed Fragment Ion | Formula |
| 124 | [F₂CHCOOCH₂CH₃]⁺ | [C₄H₆F₂O₂]⁺ |
| 95 | [F₂CHCOOH]⁺ | [C₂H₂F₂O₂]⁺ |
| 79 | [F₂CHCO]⁺ | [C₂HF₂O]⁺ |
| 51 | [CHF₂]⁺ | [CHF₂]⁺ |
| 45 | [OCH₂CH₃]⁺ | [C₂H₅O]⁺ |
| 29 | [CH₃CH₂]⁺ | [C₂H₅]⁺ |
Table 4: Proposed Major Fragment Ions of this compound in Mass Spectrometry.
Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are pivotal techniques for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
In this compound, the covalent bonds vibrate at specific frequencies, and these vibrations are detected as absorption bands in the IR spectrum. The presence of two fluorine atoms on the alpha-carbon significantly influences the vibrational frequencies of adjacent functional groups, particularly the carbonyl group of the ester.
Key vibrational modes for this compound include:
C-H Stretching: The stretching vibrations of the C-H bonds in the ethyl group typically appear in the region of 2850-3000 cm⁻¹.
C=O Stretching: The carbonyl (C=O) stretch is one of the most prominent absorptions in the spectrum. For aliphatic esters, this band is typically found between 1750-1735 cm⁻¹ vscht.cz. The high electronegativity of the adjacent fluorine atoms in this compound can shift this frequency.
C-F Stretching: Carbon-fluorine bonds produce intense absorptions in the fingerprint region of the spectrum, generally between 1000 and 1400 cm⁻¹. Given the presence of two C-F bonds, strong, characteristic bands are expected in this region. Typical C-F stretching modes absorb in the 750-1250 cm⁻¹ range benthamopen.com.
C-O Stretching: The C-O stretching vibrations of the ester group result in two bands, one for the C-O-C asymmetric stretch and another for the symmetric stretch, typically appearing in the 1000-1300 cm⁻¹ region.
The region from 1450 to 600 cm⁻¹ is known as the fingerprint region, where the complex pattern of absorptions is unique to the molecule, allowing for definitive identification when compared to a reference spectrum msu.edu.
Table 1: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | -CH₂, -CH₃ | 2850-3000 | Medium-Strong |
| C=O Stretch | Ester Carbonyl | ~1740-1760 | Strong, Sharp |
| C-O Stretch | Ester Linkage | 1000-1300 | Strong |
| C-F Stretch | -CF₂ | 1000-1400 | Very Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy one.
The ester functional group in this compound contains a carbonyl group (C=O), which has both π electrons (in the double bond) and non-bonding (n) electrons on the oxygen atoms. This allows for two primary types of electronic transitions:
n → π* (n-to-pi-star) transition: This involves the excitation of a non-bonding electron from an oxygen lone pair to the antibonding π* orbital of the carbonyl group. These transitions are typically of lower energy (occur at longer wavelengths) but are less probable, resulting in weak absorption bands libretexts.orgusp.br. For simple aliphatic esters like Ethyl Acetate (B1210297), this transition occurs around 204 nm.
π → π* (pi-to-pi-star) transition: This involves the excitation of an electron from the π bonding orbital to the antibonding π* orbital of the carbonyl group. This is a higher-energy transition (occurs at shorter wavelengths) and is much more intense than the n → π* transition libretexts.org.
For this compound, these transitions occur in the ultraviolet region, typically below 260 nm, which is the UV cutoff for Ethyl Acetate as a solvent waters.com. The presence of the difluoro group can cause a slight shift in the absorption maxima compared to non-fluorinated analogs.
Table 2: Electronic Transitions in this compound
| Transition Type | Orbitals Involved | Expected Wavelength (λₘₐₓ) | Intensity (Molar Absorptivity, ε) |
|---|---|---|---|
| n → π | Non-bonding (O) to Antibonding π (C=O) | ~200-220 nm | Low (ε < 100 L mol⁻¹ cm⁻¹) |
| π → π | Bonding π (C=O) to Antibonding π (C=O) | <200 nm | High (ε > 1,000 L mol⁻¹ cm⁻¹) |
In certain chemical reactions, molecules can associate to form Electron Donor-Acceptor (EDA) complexes. The electron-withdrawing nature of the fluorine atoms makes fluorinated compounds like this compound potential electron acceptors. When such a compound forms an EDA complex with an electron-rich donor molecule, a new, low-energy electronic transition can occur, known as a charge-transfer (CT) transition nih.gov.
This CT transition often results in a new, broad absorption band in the UV-Vis spectrum at a longer wavelength than the absorptions of either the donor or acceptor alone researchgate.netresearchgate.net. The appearance and intensity of this new band can be used to detect the formation of the EDA complex and to study its properties, such as its concentration and stability. The formation of EDA complexes involving perfluoroalkyl iodides and Lewis bases has been observed through a strong increase in absorption in the 225-350 nm range researchgate.net.
Chromatographic Techniques Coupled with Spectroscopic Detection
Chromatography separates the components of a mixture, and coupling it with a spectroscopic detector allows for the identification and quantification of the separated components.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying compounds in a mixture ctlatesting.com. When analyzing a sample containing this compound, a reversed-phase HPLC method is often employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol) nih.gov.
Coupling HPLC with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, provides significant advantages ctlatesting.commdpi.com. A DAD is a type of UV-Vis detector that measures absorbance across a range of wavelengths simultaneously. As this compound elutes from the HPLC column, the DAD records its complete UV spectrum. This offers several research benefits:
Peak Purity Analysis: The detector can compare spectra across an eluting peak. If the spectra are consistent, the peak is likely pure. If they differ, it indicates the presence of a co-eluting impurity.
Compound Identification: The acquired UV spectrum can be compared to a library of known spectra for positive identification. The characteristic absorbance of the ester chromophore, although at short wavelengths, can be used for this purpose.
Optimal Wavelength Selection: The DAD allows for the selection of the wavelength of maximum absorbance (λₘₐₓ) for quantification, which ensures the highest sensitivity for the analysis.
While direct HPLC-DAD analysis of this compound is straightforward, the technique is also invaluable for monitoring reactions where it is a reactant or product, allowing for the simultaneous tracking of multiple components in the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound and its related precursors, GC-MS is often employed for the analysis of fluoroacetic acid (FAA) following a derivatization step. oup.com This conversion is necessary because the high polarity and low volatility of fluoroacetic acid make it unsuitable for direct GC analysis. scispace.com
A common derivatization strategy involves esterification to convert the fluoroacetic acid into a more volatile ester, such as ethyl fluoroacetate (B1212596). One documented procedure involves the ethylation of FAA with ethanol (B145695) in the presence of sulfuric acid. The resulting ethyl fluoroacetate is then extracted using solid-phase microextraction (SPME) and analyzed by GC-MS, often in the selected-ion-monitoring (SIM) mode for enhanced sensitivity. thermofisher.com This method has been successfully applied to determine FAA in water and various biological samples. thermofisher.com
Another established derivatization technique is pentafluorobenzylation. A triphasal extractive pentafluorobenzylation procedure has been developed for fluoroacetic acid, where it is converted to its pentafluorobenzyl (PFB) derivative. oup.com The PFB esters are then analyzed by GC-MS. This derivatization is advantageous as the resulting PFB derivative of fluoroacetate provides a distinct mass spectrum with a clear molecular ion peak and a characteristic m/z 181 fragment ([C6F5CH2]+), aiding in definitive identification. oup.com
For the direct analysis of this compound, which is more volatile than its parent acid, various GC columns can be utilized. Suggestions for suitable columns include Porapak Q (packed), Flurocol (packed), and capillary columns like SPB-2250, Supelcowax 10, or SPB-Octyl. chromforum.org The choice of column depends on the specific requirements of the separation, including the presence of isomers and desired analysis time. chromforum.org
The table below summarizes research findings on the detection limits of fluoroacetic acid using GC-MS after derivatization.
Ion Chromatography for Fluoroacetate Analysis
Ion Chromatography (IC) has emerged as a powerful and attractive alternative to GC for the analysis of fluoroacetate and its derivatives, primarily because it can often be performed without prior sample derivatization. scispace.comthermofisher.comthermofisher.com This simplifies sample preparation and reduces analysis time. sdstate.edu The technique is particularly well-suited for analyzing the fluoroacetate anion (FAA), which is ionized at typical pH levels of potable water. nih.gov
IC methods for fluoroacetate analysis commonly utilize anion-exchange columns for separation. Research has demonstrated the successful use of columns such as the Dionex AS17 and IonPac AS24 for the separation of fluoroacetates from other inorganic and organic anions that may be present in environmental samples. thermofisher.comnih.gov Elution is typically achieved using a potassium hydroxide (B78521) (KOH) gradient delivered by an eluent generator, which provides reproducible and stable baseline conditions. nih.gov
Following separation, detection can be accomplished using suppressed conductivity or by coupling the IC system with a mass spectrometer (IC-MS). thermofisher.comnih.gov IC with suppressed conductivity detection has been effectively used for the simultaneous determination of mono-, di-, and trifluoroacetates. nih.gov For enhanced selectivity and sensitivity, IC-MS is employed. thermofisher.comthermofisher.com In IC-MS systems, the eluent from the column passes through a suppressor before entering the mass spectrometer's electrospray ionization (ESI) source, which is typically operated in negative ion mode. scispace.comthermofisher.com The mass spectrometer can be operated in selected ion monitoring (SIM) mode to reliably identify and quantify the fluoroacetate anion at trace levels by monitoring its specific mass-to-charge ratio (m/z 77). thermofisher.com
The development of IC-MS methods allows for the direct injection of aqueous samples, minimizing matrix effects and achieving low detection limits. thermofisher.com This approach has been validated for the analysis of fluoroacetate in drinking water and human biological samples like blood and urine. scispace.comthermofisher.com
The table below presents research findings, including the columns used and detection limits achieved, for the analysis of fluoroacetates by Ion Chromatography.
Computational and Theoretical Chemistry Studies on Ethyl Difluoroacetate
Quantum Mechanical Studies
Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These studies on ethyl difluoroacetate (B1230586) elucidate its electronic landscape and predict its molecular characteristics.
Electronic structure calculations determine the arrangement of electrons within a molecule, which in turn dictates its chemical and physical properties. For ethyl difluoroacetate, these calculations reveal the influence of the two fluorine atoms on the electron distribution and molecular geometry. The high electronegativity of fluorine significantly polarizes the C-F bonds, affecting the charge distribution across the entire molecule.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 124.09 | g/mol |
| XLogP3 | 0.9 | |
| Monoisotopic Mass | 124.03358575 | Da |
| Polar Surface Area | 26.3 | Ų |
(Data sourced from PubChem) nih.gov
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
In studies of molecules similar to this compound, such as ethyl fluoroacetate (B1212596), DFT has been employed to investigate reaction mechanisms, like neutral hydrolysis. ukm.my For these types of studies, various functionals, such as B3LYP and CAM-B3LYP, are often used in conjunction with different basis sets to accurately model the system. ukm.my The choice of functional and basis set is critical for obtaining accurate geometrical parameters and activation energies. ukm.my For instance, the inclusion of polarization and diffuse functions in the basis set has been shown to be important for accurately describing the ground state geometry and transition states of similar esters. ukm.my
DFT calculations can also be used to determine various electronic properties, such as orbital energies (HOMO and LUMO), which are important for understanding a molecule's reactivity and its behavior in charge-transfer processes.
Table 2: Exemplary Geometrical Parameters for an Ester Core (O2−C1=O1) in the Ground State (Calculated for a similar molecule, Ethyl Fluoroacetate)
| Parameter | M3 (B3LYP/6-31+G(d,p)) | M4 (B3LYP/6-31+G(2d,p)) | M5 (B3LYP/6-31+G(2d,2p)) |
|---|---|---|---|
| R(C1,O1) [Å] | 1.206 | 1.206 | 1.206 |
| R(C1,O2) [Å] | 1.349 | 1.349 | 1.349 |
| A(O2,C1,O1) [°] | 125.3 | 125.3 | 125.3 |
(Adapted from a study on ethyl fluoroacetate) ukm.my
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational cost than DFT.
For molecules like this compound, ab initio calculations can be used to obtain very precise geometries, vibrational frequencies, and energies. These high-level calculations are particularly important for benchmarking the results of more approximate methods like DFT. For example, in a study of ethyl methyl ether, a related ether, ab initio calculations at the MP2/6-311G(2d,2p)//HF/6-31G* level were used to determine the relative energies of different conformers. rsc.org Such studies highlight the importance of including electron correlation to obtain accurate conformational energies. rsc.org
Molecular Dynamics Simulations
While quantum mechanical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations are used to study their dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations could be employed to study its behavior in different environments, such as in solution or at interfaces. These simulations can provide information on:
Solvation structure: How solvent molecules arrange themselves around a molecule of this compound.
Transport properties: Such as diffusion coefficients, which describe how the molecule moves through a solvent.
Conformational dynamics: The different shapes the molecule can adopt and the transitions between them.
Reaction Mechanism Elucidation through Computational Methods
Computational methods are invaluable for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states that are often difficult to observe experimentally. ukm.my
A key aspect of understanding a chemical reaction is characterizing its transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of these transition states. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a critical factor in determining the rate of a reaction.
For reactions involving esters similar to this compound, such as the neutral hydrolysis of ethyl fluoroacetate, computational studies have been used to determine the structures of the transition states and the corresponding activation energies. ukm.my These studies have shown that the transition state involves the elongation of certain bonds as the molecule approaches the product state. ukm.my The calculated activation energies can then be compared with experimental kinetic data to validate the proposed reaction mechanism.
Table 3: Example of Activation Energy Calculation for the Neutral Hydrolysis of an Ethyl Acetate (B1210297) Analog (Ethyl Fluoroacetate)
| Method | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) |
|---|---|---|---|
| M3 (B3LYP/6-31+G(d,p)) | -443.085 | -443.015 | 43.9 |
| M4 (B3LYP/6-31+G(2d,p)) | -443.088 | -443.018 | 43.9 |
| M5 (B3LYP/6-31+G(2d,2p)) | -443.090 | -443.020 | 44.0 |
(Adapted from a study on ethyl fluoroacetate) ukm.my
Regioselectivity and Stereoselectivity Predictions
Computational chemistry plays a pivotal role in predicting the outcomes of chemical reactions, particularly concerning regioselectivity and stereoselectivity. For reactions involving this compound, theoretical calculations can elucidate the factors governing the preferential formation of one isomer over another.
While specific computational studies predicting the regioselectivity and stereoselectivity of reactions involving this compound are not extensively documented in publicly available literature, the principles of computational analysis can be applied. For instance, in reactions such as aldol additions or Michael additions where this compound acts as a nucleophile, density functional theory (DFT) calculations can be employed to model the transition states. The relative energies of the transition states leading to different regioisomers or stereoisomers can be calculated to predict the major product.
In a related experimental study, the addition of ethyl bromodifluoroacetate to lactones was observed to proceed with complete diastereoselectivity url.edu. Although this is an experimental result, computational modeling of such reactions would typically involve locating the transition state structures for the formation of all possible diastereomers. By comparing the activation energies, the experimentally observed selectivity could be rationalized and predicted.
Table 1: Theoretical Approaches to Predicting Selectivity in Reactions of this compound
| Type of Selectivity | Computational Method | Key Parameters Calculated | Predicted Outcome |
| Regioselectivity | Density Functional Theory (DFT) | Transition state energies, Reaction energy profiles | Identification of the most energetically favorable reaction pathway and major regioisomer. |
| Stereoselectivity | DFT, Ab initio methods | Transition state energies for diastereomeric or enantiomeric pathways, Non-covalent interaction analysis | Prediction of the dominant stereoisomer based on the lowest energy transition state. |
This table represents a general framework for how computational chemistry can be applied to predict selectivity for this compound, based on established methodologies.
Prediction of Spectroscopic Parameters
Computational quantum chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations can predict its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra.
Table 2: Experimental ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) |
| -CH₃ | 1.35 (triplet) |
| -CH₂- | 4.30 (quartet) |
| -CHF₂ | 6.05 (triplet) |
Source: ChemicalBook, this compound(454-31-9) 1H NMR spectrum chemicalbook.com
Theoretical calculations of the IR and Raman spectra of this compound would involve computing the vibrational frequencies and their corresponding intensities. This is typically done by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often scaled to better match experimental data. Such calculations would be invaluable for interpreting experimental vibrational spectra and for identifying the presence of this compound in reaction mixtures.
Conformational Analysis and Intermolecular Interactions
The biological and chemical properties of a molecule are often dictated by its three-dimensional structure and its interactions with other molecules. Computational methods are exceptionally well-suited for exploring the conformational landscape and intermolecular interactions of this compound.
A computational study on the closely related mthis compound revealed insights into its rotational isomerism researchgate.net. By analogy, it is expected that this compound also exists as a mixture of conformers arising from rotation around the C-C and C-O single bonds. The relative energies of these conformers can be calculated using methods like DFT or Møller-Plesset perturbation theory (MP2) to determine the most stable geometries.
Table 3: Predicted Conformational Preferences of Alkyl Difluoroacetates
| Compound | Computational Method | Most Stable Conformer | Reference |
| Mthis compound | Ab initio (CBS-Q) | cis and trans rotamers identified | researchgate.net |
This data for a related compound suggests that this compound would also exhibit distinct stable conformers that can be computationally characterized.
Furthermore, understanding the intermolecular interactions of this compound is crucial for predicting its physical properties and its behavior in solution. Computational studies on ethyl acetate have shown the importance of hydrogen bonding and van der Waals interactions nih.gov. For this compound, the presence of fluorine atoms would introduce unique electronic effects, influencing its ability to act as a hydrogen bond acceptor and its dipole-dipole interactions. Molecular dynamics simulations could be employed to study the behavior of this compound in various solvents, providing insights into its solvation and miscibility.
Development of Novel Reaction Pathways and Catalysts
A significant application of computational chemistry is in the discovery and optimization of new chemical reactions and catalysts. For this compound, theoretical studies can guide the development of more efficient and selective synthetic methods.
While specific computational studies on developing novel reaction pathways for this compound are sparse, the general approaches of computational catalyst design are applicable. For instance, DFT calculations can be used to screen potential catalysts for a desired transformation by calculating the reaction barriers for the catalytic cycle. This approach can accelerate the discovery of new catalysts by prioritizing experimental efforts on the most promising candidates pnnl.govpnnl.gov.
A patent describes a process for producing this compound by reacting 1,1,2,2-tetrafluoro-1-ethoxy ethane (B1197151) with boron trioxide and sulfuric acid google.com. While this is a conventional chemical process, computational studies could be used to optimize the reaction conditions or to explore alternative, more environmentally friendly catalysts.
In a related context, the dual role of ethyl bromodifluoroacetate as both a difluoroalkylation reagent and a C1 synthon has been investigated, with DFT calculations used to elucidate the role of the base in forming a key isocyanide intermediate researchgate.net. This demonstrates the power of computational chemistry in unraveling complex reaction mechanisms, which is the first step towards designing novel and more efficient synthetic routes.
Q & A
Q. What are the key physical and chemical properties of ethyl difluoroacetate relevant to experimental design?
this compound (C₄H₆F₂O₂; MW: 124.09 g/mol) is a colorless liquid with a boiling point of 97°C and a density of 1.242 g/cm³ . Its low solubility in water and stability under standard laboratory conditions make it suitable for organic synthesis. Safety data indicate the need for chemical-resistant gloves (JIS T 8116) and protective eyewear (JIS T 8147) due to its potential skin and eye irritation hazards . These properties guide solvent selection, reaction temperature control, and safety protocols.
Q. How is this compound synthesized in laboratory settings?
Two primary methods are documented:
- Transition metal-catalyzed coupling : Ethyl bromodifluoroacetate reacts with aryl boronic acids (e.g., 2-bromophenylboronic acid) using Ir(III) catalysts under visible light, achieving high yields (70–85%) .
- Reduction approaches : Sodium borohydride reduces this compound to 2,2-difluoroethanol, while Ru/ZrO₂·xH₂O catalysts enable catalytic hydrogenation of mthis compound derivatives .
Q. What safety precautions are necessary when handling this compound?
Critical measures include:
- Use of long-sleeved lab coats, chemical-resistant gloves, and safety goggles to prevent skin/eye contact .
- Working in a well-ventilated fume hood to avoid inhalation.
- Adherence to waste disposal guidelines for halogenated organics.
Q. What are the primary applications of this compound in organic synthesis?
- Fluorinated ketone synthesis : Serves as a precursor for 1,1-difluoroacetone via hydrolysis or condensation reactions .
- Pharmaceutical intermediates : Used in synthesizing pyrazolo-pyridine derivatives with potential bioactivity .
- Radical reactions : Generates this compound radicals for C–C bond formation in unactivated alkenes/alkynes .
Advanced Research Questions
Q. How can enantioselective addition of this compound be achieved under phase-transfer catalysis?
Asymmetric phase-transfer catalysis (PTC) using chiral ammonium salts (e.g., R-binaphthyl derivatives) enables enantioselective difluoroalkylation of β-ketoesters. Key parameters:
- Solvent: Dimethoxyethane or THF.
- Light irradiation: Enhances radical generation from this compound.
- Temperature: −20°C to 25°C to balance reactivity and enantioselectivity (up to 90% ee) .
Q. What mechanisms explain the reactivity of this compound in radical-mediated reactions?
this compound radicals form via photoinduced electron transfer (PET) or diethylzinc-mediated initiation . These radicals undergo:
- Polarity-mismatched coupling : With electron-deficient alkenes, leading to 1,2-addition products.
- Hydrogen abstraction : In protic solvents, generating difluoroacetylated intermediates.
Q. How can contradictory data on reaction yields in this compound-mediated syntheses be resolved?
Discrepancies often arise from competing pathways:
- EDA complex formation : this compound and substrates (e.g., β-ketoesters) may form electron donor-acceptor complexes, favoring racemic products without PTC .
- Radical trapping efficiency : Varying solvent polarity (e.g., DMF vs. ethers) alters radical lifetimes and product distributions. Systematic screening of solvents and catalysts is recommended.
Q. What strategies optimize the use of this compound in synthesizing fluorinated ketones?
- Catalyst selection : Ru/ZrO₂·xH₂O improves hydrogenation efficiency for 2,2-difluoroethanol synthesis .
- Solvent control : Anhydrous conditions (e.g., THF) minimize hydrolysis side reactions.
- Temperature modulation : Lower temperatures (−78°C) stabilize reactive intermediates in SN2-type substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
